molecular formula C4H4N6 B14379616 (4-Amino-1,3,5-triazin-2-yl)cyanamide CAS No. 88067-36-1

(4-Amino-1,3,5-triazin-2-yl)cyanamide

Cat. No.: B14379616
CAS No.: 88067-36-1
M. Wt: 136.12 g/mol
InChI Key: CVVVUSOSYUKIDQ-UHFFFAOYSA-N
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Description

(4-Amino-1,3,5-triazin-2-yl)cyanamide is a compound belonging to the class of 1,3,5-triazines, which are heterocyclic compounds containing nitrogen atoms at positions 1, 3, and 5 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1,3,5-triazin-2-yl)cyanamide typically involves the reaction of cyanuric chloride with 4-aminobenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-1,3,5-triazin-2-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of bases such as sodium carbonate or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substituted Derivatives: Various substituted triazine derivatives.

    Oxides and Amines: Depending on the reaction conditions, oxides or amines can be formed.

Mechanism of Action

The mechanism of action of (4-Amino-1,3,5-triazin-2-yl)cyanamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Uniqueness: (4-Amino-1,3,5-triazin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various derivatives through substitution reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

88067-36-1

Molecular Formula

C4H4N6

Molecular Weight

136.12 g/mol

IUPAC Name

(4-amino-1,3,5-triazin-2-yl)cyanamide

InChI

InChI=1S/C4H4N6/c5-1-7-4-9-2-8-3(6)10-4/h2H,(H3,6,7,8,9,10)

InChI Key

CVVVUSOSYUKIDQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=N1)NC#N)N

Origin of Product

United States

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